Product packaging for 2-Chloro-3-chloromethyl-6-methoxyquinoline(Cat. No.:CAS No. 948291-11-0)

2-Chloro-3-chloromethyl-6-methoxyquinoline

Cat. No.: B3389951
CAS No.: 948291-11-0
M. Wt: 242.1 g/mol
InChI Key: HMIQFHGMCNXAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Formation of the Quinolone Core: The Vilsmeier-Haack Reaction

A common and effective method for synthesizing the initial quinoline (B57606) framework is the Vilsmeier-Haack reaction. nih.govresearchgate.net This reaction involves the formylation of an activated aromatic compound. In this case, N-(4-methoxyphenyl)acetamide serves as the starting material. Treatment of this acetanilide (B955) with a Vilsmeier reagent, which can be prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), leads to the cyclization and formation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333). nih.govresearchgate.net

The reaction proceeds through the formation of a highly electrophilic chloroiminium species (the Vilsmeier reagent) which then attacks the electron-rich aromatic ring of the acetanilide. A subsequent series of intramolecular reactions and elimination steps results in the formation of the fused quinoline ring system.

Conversion to the Key Intermediate

With the aldehyde in hand, the next crucial step is the conversion of the formyl group at the 3-position into a chloromethyl group. This is typically a two-step process:

The first step involves the reduction of the aldehyde group of 2-chloro-6-methoxyquinoline-3-carbaldehyde to the corresponding alcohol, 2-chloro-3-hydroxymethyl-6-methoxyquinoline. This transformation can be readily achieved using a variety of reducing agents. A mild and efficient method involves the use of sodium borohydride (B1222165) (NaBH₄). For instance, the reaction of the carbaldehyde with sodium borohydride in the presence of montmorillonite (B579905) K-10 under microwave irradiation provides the desired alcohol in a short reaction time. nih.gov

The final step in the synthesis of the title compound is the conversion of the hydroxymethyl group to a chloromethyl group. This is a classic nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this purpose. These reagents react with the alcohol to form a good leaving group, which is then displaced by a chloride ion. A patent for a similar compound, 6-bromo-3-benzyl-2-methoxyquinoline, describes a chlorination of a benzyl (B1604629) group using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO), suggesting an alternative free-radical pathway for such transformations. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2NO B3389951 2-Chloro-3-chloromethyl-6-methoxyquinoline CAS No. 948291-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(chloromethyl)-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(13)14-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIQFHGMCNXAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588981
Record name 2-Chloro-3-(chloromethyl)-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-11-0
Record name 2-Chloro-3-(chloromethyl)-6-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(chloromethyl)-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical and Spectroscopic Profile

The structural and electronic properties of 2-Chloro-3-chloromethyl-6-methoxyquinoline can be characterized by various analytical techniques.

PropertyValue
Molecular FormulaC₁₁H₉Cl₂NO
Molecular Weight242.11 g/mol
AppearanceExpected to be a solid

Expected Spectroscopic Features:

¹H NMR: The spectrum would likely show signals for the aromatic protons on the quinoline (B57606) ring, a singlet for the methoxy (B1213986) group protons, and a singlet for the chloromethyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chloro groups and the electron-donating methoxy group.

¹³C NMR: The spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, including the carbons of the quinoline core, the methoxy carbon, and the chloromethyl carbon.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-Cl stretching vibrations, C-O stretching of the methoxy group, and various C-H and C=C/C=N stretching and bending vibrations of the aromatic quinoline ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine, the chloromethyl group, or the methoxy group.

Chemical Reactivity and Transformation Studies of 2 Chloro 3 Chloromethyl 6 Methoxyquinoline

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the C3 position of the quinoline (B57606) ring is structurally analogous to a benzyl (B1604629) halide. The carbon atom is sp³-hybridized and attached to an electronegative chlorine atom, making it an electrophilic center susceptible to attack by various nucleophiles. sydney.edu.ausavemyexams.com This reactivity is the cornerstone of its utility in synthesizing a diverse range of derivatives.

Nucleophilic Substitution Reactions with Various Nucleophiles

The primary mode of reactivity for the chloromethyl group is nucleophilic substitution, where the chloride ion acts as a good leaving group. sydney.edu.aulibretexts.org These reactions are fundamental in creating new carbon-heteroatom bonds, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. thesciencein.org

The electrophilic carbon of the chloromethyl moiety readily reacts with a wide array of nucleophiles, including amines, thiols, and alcohols, to yield substituted products. msu.edu These reactions typically proceed via an Sₙ2 mechanism. libretexts.org

Amines : Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. For instance, reaction with thiomorpholine (B91149) has been documented for the related 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold, indicating a similar potential for the chloromethyl derivative. nih.gov

Thiols : Thiolates (RS⁻) are potent nucleophiles that can displace the chloride to form thioethers (sulfides). This reaction is efficient and is a common strategy in the synthesis of sulfur-containing heterocyclic compounds. msu.edu

Alcohols : Alcohols and alkoxides react to form ethers. The reaction with aqueous alkali, such as sodium hydroxide (B78521), results in the formation of the corresponding alcohol, 2-chloro-3-hydroxymethyl-6-methoxyquinoline. savemyexams.comnih.gov

The following table summarizes representative nucleophilic substitution reactions.

NucleophileReagent ExampleProduct Type
AmineAmmonia (NH₃)Primary Amine
ThiolSodium thiomethoxide (NaSCH₃)Thioether
AlcoholSodium hydroxide (NaOH)Alcohol
CyanidePotassium cyanide (KCN)Nitrile

A significant application of the chloromethyl group's reactivity is in the synthesis of hybrid molecules where the quinoline unit is covalently linked to another heterocyclic system. thesciencein.org This is often achieved by using a nucleophilic site on one heterocycle to displace the chloride from the quinoline's chloromethyl group.

The synthesis of quinoline-benzimidazole hybrids is a well-documented example. researchgate.netresearchgate.net In this approach, the nitrogen atom of a benzimidazole (B57391) derivative can act as the nucleophile, attacking the electrophilic carbon of the chloromethyl group to forge a new C-N bond, thereby linking the two heterocyclic scaffolds. nih.gov This strategy has been employed to create various 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. researchgate.net Other heterocyclic systems, such as imidazoles and triazoles, can be similarly conjugated to the quinoline core through this synthetic handle. nih.govnih.govjuniperpublishers.com

Heterocyclic NucleophileResulting Hybrid ScaffoldReference
BenzimidazoleQuinoline-Benzimidazole researchgate.netresearchgate.net
ImidazoleQuinoline-Imidazole nih.gov
Azide (for Click Chemistry)Quinoline-Triazole nih.govjuniperpublishers.com

The outcome and efficiency of nucleophilic substitution reactions on the chloromethyl group are highly dependent on the chosen reaction conditions.

Base-Catalyzed Reactions : The presence of a base is often crucial. For weaker nucleophiles like alcohols or thiols, a base such as potassium carbonate or sodium hydride is used to deprotonate the nucleophile, increasing its reactivity. nih.gov In reactions involving amines, a base can serve to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. researchgate.net Pyridine (B92270) has been used as both a base and a catalyst in related cyclization reactions. nih.gov

Solvent Effects : The choice of solvent plays a critical role in influencing reaction rates and pathways. zenodo.org Polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are commonly employed as they can solvate the cation while leaving the nucleophile relatively free and highly reactive. juniperpublishers.comzenodo.org Alcohols like ethanol (B145695) are often used as solvents when they also serve as the nucleophile or for their ability to dissolve both the quinoline substrate and inorganic salts. nih.govmdpi.com The dielectric constant of the medium can stabilize the transition state, with higher dielectric constant solvent mixtures sometimes leading to faster reaction rates. zenodo.org

ConditionExamplePurpose/EffectReference
Base Potassium Carbonate (K₂CO₃)Deprotonates nucleophiles, neutralizes acid byproduct nih.gov
PyridineActs as a base and/or catalyst nih.gov
Solvent EthanolReactant and/or solvent mdpi.com
DMF, DMSOPolar aprotic solvent, enhances nucleophilicity juniperpublishers.comzenodo.org
Catalyst Zinc Chloride (ZnCl₂)Lewis acid catalyst, may activate the electrophile nih.gov

Formation of Quaternary Ammonium (B1175870) Salts

The chloromethyl group is an effective alkylating agent for tertiary amines, leading to the formation of quaternary ammonium salts. wikipedia.org This reaction, known as the Menshutkin reaction, involves the direct attack of the lone pair of the tertiary amine on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. wikipedia.org This process results in a permanently cationic species, with the general structure [R₃N-CH₂-Quinoline]⁺Cl⁻. wikipedia.org The formation of such salts is a key step in the synthesis of certain quinoline-imidazole/benzimidazole hybrid compounds, where a quaternization step is explicitly part of the synthetic route. nih.gov These salts are valuable in various applications, including as phase-transfer catalysts and as biologically active agents. wikipedia.orgnih.gov

Radical Reactions Involving the Chloromethyl Moieties

Beyond nucleophilic reactions, the chloromethyl group can also participate in radical reactions. The C-H bonds on the methylene (B1212753) bridge are benzylic-like and can be susceptible to radical abstraction under the right conditions. A well-established method for the chlorination of such positions involves the use of radical initiators like benzoyl peroxide (BPO) with a chlorine source like N-chlorosuccinimide (NCS). google.com

The reaction proceeds via a radical chain mechanism: lumenlearning.comkhanacademy.org

Initiation : The initiator (e.g., BPO) decomposes upon heating to form radicals.

Propagation : A radical abstracts a hydrogen atom from the chloromethyl group to form a stabilized quinolinyl-methyl radical. This radical then reacts with the chlorine source (e.g., NCS) to form a dichloromethyl product and regenerate a radical to continue the chain.

Termination : Two radicals combine to end the chain reaction. lumenlearning.com

A process for the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline utilizes BPO and NCS to chlorinate the benzylic position of a precursor, demonstrating the feasibility of such radical transformations on this type of scaffold. google.com This suggests that 2-chloro-3-chloromethyl-6-methoxyquinoline could potentially be converted to 2-chloro-3-(dichloromethyl)-6-methoxyquinoline under similar radical conditions.

Reactivity of the Chloro Substituent at C-2

The chlorine atom at the C-2 position of the quinoline ring is a key site for chemical modification. Located on a pyridine-like, electron-deficient ring, this halogen is significantly activated towards nucleophilic displacement. The nitrogen atom in the quinoline ring withdraws electron density, particularly from the C-2 and C-4 positions, making the carbon atom attached to the chlorine an electrophilic center susceptible to attack by nucleophiles. researchgate.net

The C-2 chloro group is expected to readily undergo nucleophilic aromatic substitution (SNAr) reactions. This type of reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govrsc.org The electron-withdrawing nature of the quinoline nitrogen is crucial for stabilizing this intermediate, thereby facilitating the substitution. researchgate.net

While specific studies on this compound are not extensively detailed in peer-reviewed literature, the reactivity of closely related analogs, such as 2-chloroquinoline-3-carbaldehydes, provides strong evidence for this pathway. These analogs have been shown to react with a variety of nucleophiles. For instance, treatment of 2-chloro-3-formylquinolines with acetic acid can lead to the substitution of the chlorine by a hydroxyl group, forming 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. Similarly, reactions with amines and other nucleophiles proceed efficiently at this position.

The reactivity of the chloromethyl group at C-3 must also be considered, as it can compete in reactions with nucleophiles. However, the SNAr at the C-2 position is generally favored due to the electronic activation provided by the ring nitrogen.

Table 1: Examples of Nucleophilic Aromatic Substitution on Analogous 2-Chloroquinolines This table presents data from analogous compounds to illustrate the expected reactivity.

NucleophileReagent ExampleProduct Type (at C-2)Reference
Oxygen NucleophileAcetic Acid / Sodium Acetate2-Oxo-1,2-dihydroquinoline
Nitrogen Nucleophile2-Aminobenzimidazole2-(Benzimidazol-2-yl)quinoline researchgate.net
Nitrogen NucleophilePhenylhydrazine2-(Hydrazinyl)quinoline

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-haloquinolines are excellent substrates for these transformations. The C-2 chloro substituent in this compound is well-suited for such reactions.

Suzuki Coupling: This reaction would involve the coupling of the quinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of a 2-aryl or 2-alkyl-substituted quinoline, a common structural motif in medicinal chemistry.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would install an alkynyl group at the C-2 position. This transformation is valuable for extending the carbon framework of the molecule.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond by reacting the C-2 chloride with an amine in the presence of a palladium catalyst and a suitable base. It provides a direct route to 2-aminoquinoline (B145021) derivatives.

While specific documented examples for this compound are limited, the utility of these reactions on other 2-chloroquinoline (B121035) systems is well-established. researchgate.net

Table 2: Expected Products from Cross-Coupling Reactions

Reaction NameCoupling PartnerExpected Product Structure at C-2
Suzuki CouplingR-B(OH)₂2-R-3-chloromethyl-6-methoxyquinoline
Sonogashira CouplingR-C≡CH2-(R-C≡C)-3-chloromethyl-6-methoxyquinoline
Buchwald-HartwigR₂NH2-(R₂N)-3-chloromethyl-6-methoxyquinoline

Reactivity of the Methoxy (B1213986) Group at C-6

The methoxy group at the C-6 position is an electron-donating group that influences the reactivity of the benzenoid ring of the quinoline system.

The aryl methyl ether linkage of the methoxy group can be cleaved to reveal the corresponding phenol (B47542) (6-hydroxyquinoline derivative). This demethylation is a common transformation in organic synthesis, often accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of reagent would need to be carefully considered to avoid unwanted side reactions with the other functional groups present in the molecule, particularly the acid-sensitive quinoline nitrogen and the reactive chloro substituents.

The methoxy group is a powerful activating group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. It directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the 6-methoxyquinoline (B18371) system, this means it strongly activates the C-5 and C-7 positions for electrophilic attack. This effect is in opposition to the general deactivating nature of the pyridine ring portion of the quinoline system.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

Electrophilic Substitution: Quinoline itself typically undergoes electrophilic substitution on the benzene (B151609) ring, primarily at the C-5 and C-8 positions, because the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. researchgate.net In this compound, the powerful activating effect of the C-6 methoxy group would strongly favor substitution at the C-5 position, which is ortho to the methoxy group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 5-substituted derivative as the major product.

Nucleophilic Substitution: Aside from the highly reactive C-2 position, direct nucleophilic substitution of hydrogen on the quinoline ring (SNH) is generally difficult and requires highly reactive nucleophiles or specific reaction conditions. The electron-withdrawing nature of the chloro and chloromethyl groups, combined with the ring nitrogen, may render the C-4 position susceptible to attack by very strong nucleophiles, but this reactivity is secondary to the displacement of the C-2 chlorine. The primary site for nucleophilic attack remains the C-2 carbon bearing the chloro leaving group.

Directed Functionalization Strategies

Information regarding specific strategies to selectively functionalize either the C2-chloro or the C3-chloromethyl position of this compound is not available in the reviewed literature. In principle, directed functionalization could be achieved by carefully selecting nucleophiles and reaction conditions that exploit the inherent differences in reactivity between an aryl chloride and a benzyl chloride. Generally, benzylic halides are more reactive towards nucleophilic substitution than aryl halides. This suggests that reactions with mild nucleophiles might preferentially occur at the chloromethyl group. Conversely, harsher conditions or specific catalysts, such as transition metals, are often required to activate the less reactive C2-chloro position for substitution. Without experimental data, any discussion of such strategies remains purely speculative.

Investigation of Regioselectivity and Yields

There is a notable absence of published data concerning the regioselectivity and yields of reactions involving this compound. To properly investigate the regioselectivity, a systematic study would be required, employing a variety of nucleophiles (e.g., amines, thiols, alkoxides) under controlled conditions. The products of such reactions would need to be isolated and characterized to determine which of the two chlorine atoms was substituted and to quantify the yield of each regioisomer. Such a study would provide invaluable insight into the kinetic and thermodynamic factors governing the reactivity of this molecule.

Due to the lack of available research data, no data tables detailing research findings on the chemical reactivity and transformation of this compound can be provided at this time.

Structure Activity Relationship Sar and Derivatization Strategies for Quinoline Scaffolds

Systematic Modification of the Quinoline (B57606) Core

The functional groups present in 2-Chloro-3-chloromethyl-6-methoxyquinoline are amenable to a variety of chemical transformations, enabling the introduction of diverse substituents to probe SAR.

C-2 Position: The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and various carbon nucleophiles. For instance, reaction with substituted anilines can yield 2-anilinoquinoline derivatives, while reaction with alkoxides can produce 2-alkoxyquinolines. This position is critical as substituents can directly influence the hydrogen-bonding capability and electronic properties of the adjacent ring nitrogen. frontiersin.org

C-3 Position: The chloromethyl group at C-3 is a highly reactive benzylic-type halide. It is an excellent electrophilic site for substitution reactions with a variety of nucleophiles. This facilitates the introduction of ethers, esters, amines (leading to aminomethyl derivatives), azides, and thioethers. The reduction of the precursor aldehyde yields a hydroxymethyl group, which can also be a site for derivatization. nih.gov The versatility of the C-3 position allows for the attachment of various side chains that can explore different binding pockets of a biological target.

C-6 Position: The methoxy (B1213986) group at C-6 is an electron-donating group that influences the electron density of the entire quinoline ring system. nih.gov Demethylation to the corresponding 6-hydroxyquinoline introduces a site for hydrogen bonding and a handle for further functionalization, such as etherification or esterification. The introduction of different alkoxy groups or other electron-donating/withdrawing substituents at this position can fine-tune the electronic and lipophilic properties of the molecule. researchgate.netnih.gov

The following table summarizes potential modifications at these key positions.

PositionCurrent GroupPotential ModificationsResulting Functional Groups
C-2 -ClNucleophilic Aromatic SubstitutionAmines, Ethers, Thioethers, Alkyl/Aryl groups
C-3 -CH₂ClNucleophilic SubstitutionAzides, Amines, Ethers, Esters, Thiols
C-6 -OCH₃Demethylation, EtherificationHydroxyl, new Alkoxy groups, Esters

The reactive chloromethyl group at the C-3 position is an ideal anchor point for attaching linkers, enabling the conjugation of the quinoline scaffold to other molecules to create hybrid compounds. mdpi.com This strategy is often employed to combine the pharmacophoric features of two different molecular classes or to attach the quinoline unit to a targeting moiety.

Common linker strategies include:

Amine Linkages: Reaction of the C-3 chloromethyl group with diamines can install an amino-terminated linker, which can then be coupled to another molecule via amide bond formation.

Ether or Thioether Linkages: Using nucleophiles like ethylene glycol or thioglycolic acid allows for the introduction of flexible linkers with varying lengths and properties.

"Click" Chemistry: The chloromethyl group can be converted to an azidomethyl group, which is a key functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry). This highly efficient reaction allows for the conjugation of the quinoline scaffold to alkyne-modified molecules, such as peptides, sugars, or other heterocyclic systems. frontiersin.orgmdpi.com

Impact of Substituent Nature on Molecular Interactions

The nature of the substituents on the quinoline core dictates the types of non-covalent interactions the molecule can engage in, which is fundamental to its potential biological activity. These effects can be broadly categorized as electronic, steric, and hydrogen bonding.

The electronic properties of the quinoline ring are significantly influenced by its substituents. acs.org

Electron-Withdrawing Groups (EWGs): The chlorine atoms at C-2 and on the C-3 methyl group are electronegative and act as electron-withdrawing groups through inductive effects. EWGs decrease the electron density on the quinoline ring, particularly on the nitrogen atom, making it less basic. acs.org Strongly electron-withdrawing substituents, especially at the C-2 position, can make the molecule less prone to electrophilic attack. acs.org

Electron-Donating Groups (EDGs): The methoxy group at C-6 is a strong electron-donating group through resonance. lasalle.edu It increases the electron density of the aromatic system, which can enhance π-π stacking interactions and influence the reactivity of the ring in certain reactions. nih.gov

The interplay between the EWGs at C-2/C-3 and the EDG at C-6 creates a specific electronic distribution across the scaffold. Modifying these positions allows for the systematic tuning of the molecule's electronic profile to optimize interactions with a target. For example, replacing the C-2 chlorine with an electron-donating amino group would significantly increase the basicity of the ring nitrogen.

SubstituentPositionElectronic EffectImpact on Quinoline Ring
Chloro (-Cl)C-2Inductively WithdrawingDecreases electron density, reduces nitrogen basicity
Chloromethyl (-CH₂Cl)C-3Inductively WithdrawingDecreases local electron density
Methoxy (-OCH₃)C-6Resonance DonatingIncreases electron density on the benzene (B151609) portion of the ring

Steric hindrance plays a crucial role in determining molecular shape and the ability of a molecule to fit into a binding site. mdpi.com

C-2 Substituents: The size of the group at C-2 can influence the orientation of substituents at C-3. A bulky group at C-2 may restrict the rotation of the C-3 side chain, locking it into a specific conformation. This can be advantageous if that conformation is the bioactive one.

C-3 Substituents: The C-3 side chain is critical for exploring the spatial environment of a binding pocket. Increasing the size or complexity of the group attached to the C-3 methyl position can enhance binding through increased van der Waals contacts or by accessing deeper regions of a target protein. However, excessively bulky groups can also lead to steric clashes, preventing effective binding. nih.gov

Conformational analysis of derivatives is essential to understand how different substituents affect the three-dimensional arrangement of the molecule and its preferred spatial orientation.

Hydrogen bonds are highly specific and directional interactions that are critical for molecular recognition in biological systems. mdpi.com The parent compound, this compound, has limited hydrogen bonding capability, primarily acting as a hydrogen bond acceptor at the quinoline nitrogen and the methoxy oxygen.

Derivatization can readily introduce hydrogen bond donors and acceptors:

Conversion to Hydroxyl Groups: As mentioned, demethylating the C-6 methoxy group to a hydroxyl group introduces a strong hydrogen bond donor/acceptor. Similarly, reducing the precursor 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) yields 2-chloro-3-hydroxymethyl-6-methoxyquinoline, which contains a hydroxyl group capable of forming hydrogen bonds. nih.gov In the crystal structure of this alcohol derivative, adjacent molecules are linked by an O—H⋯N hydrogen bond. nih.gov

Introduction of Amino Groups: Replacing the C-2 chlorine with an amino group or converting the C-3 chloromethyl to an aminomethyl group introduces primary or secondary amines that are excellent hydrogen bond donors.

The strategic placement of hydrogen bonding functionalities is a key aspect of rational drug design, allowing derivatives to form specific, stabilizing interactions with biological targets. arkat-usa.orgmdpi.com

Design Principles for Novel Quinoline-Based Probes and Leads

The quinoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. nih.govresearchgate.net The development of novel quinoline-based probes and lead compounds is a dynamic area of research, employing sophisticated design principles to enhance potency, selectivity, and pharmacokinetic properties. Strategies such as modifying the core structure or combining it with other bioactive fragments are central to this effort.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering structurally novel compounds starting from a known active molecule. researchgate.netuniroma1.it These techniques are used to modify a compound's core framework or its functional groups to improve properties like synthetic accessibility, potency, and drug-likeness, or to create new, patentable chemical entities. researchgate.netuniroma1.itnih.gov

Scaffold Hopping involves replacing the central core of a molecule with a different scaffold while maintaining the essential three-dimensional arrangement of key functional groups responsible for biological activity. researchgate.netuniroma1.it This can lead to compounds with completely different chemical structures that still bind to the same biological target. uniroma1.it For the quinoline scaffold, this could mean replacing the bicyclic quinoline core with another heterocyclic or carbocyclic system that preserves the spatial orientation of substituents critical for target interaction. The goals of scaffold hopping include improving physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and generating novel intellectual property. uniroma1.it

Bioisosteric Replacement is a more focused approach that involves swapping a specific functional group or substituent with another that possesses similar physical or chemical properties, leading to retained or enhanced biological activity. researchgate.netnih.govresearchgate.net This strategy is frequently used to address issues such as metabolic instability, toxicity, or poor selectivity. In the context of a molecule like this compound, various bioisosteric replacements could be considered to modulate its properties. For instance, the chlorine atoms could be replaced with other groups to alter electronic properties and metabolic stability, while the methoxy group could be swapped to explore different interactions with the target protein.

The table below illustrates common bioisosteric replacements for functional groups relevant to substituted quinolines.

Functional GroupPotential Bioisosteric ReplacementsRationale for Replacement
Chlorine (-Cl)-CF3, -CN, -CH3Modify electronics, lipophilicity, and metabolic stability
Methoxy (-OCH3)-OH, -NH2, -SCH3, -CH2FAlter hydrogen bonding potential, polarity, and metabolism
Phenyl RingThiophene, Pyridine (B92270), PyrazoleChange core scaffold, improve solubility, alter ADMET properties
Carboxylic AcidTetrazole, Sulfonamide, AcylsulfonamideImprove oral bioavailability and cell permeability

Hybridization with Other Biologically Active Heterocycles

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (biologically active moieties) to create a single hybrid molecule. researchgate.net This approach aims to develop compounds with enhanced affinity, better efficacy, or a dual mode of action by targeting multiple biological pathways. researchgate.net The quinoline nucleus is an excellent candidate for hybridization due to its versatile biological activity. nih.gov

Researchers have successfully synthesized numerous hybrid compounds where the quinoline scaffold is coupled with other biologically active heterocycles. nih.gov These hybrid molecules often exhibit synergistic or additive effects, leading to improved therapeutic potential compared to the individual parent molecules. The nature of the linker connecting the two heterocyclic systems can also significantly influence the biological activity of the final hybrid compound. mdpi.com

The following table summarizes several examples of quinoline hybridization with other heterocycles and their reported biological activities.

Hybrid Quinoline ScaffoldCoupled HeterocycleReported Biological ActivityReference
Quinoline-PiperazinePiperazineAntibacterial nih.gov
Quinoline-PyrazolePyrazoleAntifungal, Anticancer nih.govresearchgate.net
Quinoline-PyrimidinePyrimidineAntiplasmodial mdpi.com
Quinoline-SulfonamideSulfonamideAntimalarial mdpi.com
Quinoline-ThiazolidinoneThiazolidinoneAnticancer researchgate.net

These hybridization strategies have led to the development of potent agents in various therapeutic areas, including anticancer, antimalarial, and antimicrobial fields. nih.govmdpi.comeurekaselect.com For instance, pyrazole-quinoline hybrids have shown good antifungal activity, while 4-aminoquinoline-pyrimidine hybrids displayed excellent antiplasmodial activity against resistant strains of P. falciparum. nih.govmdpi.com Similarly, the fusion of quinoline with pyrazolopyrimidine has resulted in compounds with potent anticancer activity, capable of inhibiting tubulin polymerization. researchgate.net

Mechanistic Investigations of Molecular Interactions for Quinoline Derivatives

Enzyme Inhibition Studies (In Vitro)

There is currently no available data from in vitro studies detailing the inhibitory activity of 2-Chloro-3-chloromethyl-6-methoxyquinoline against the following enzymes:

DNA Gyrase and Topoisomerase Inhibition Assays

No published research could be identified that has assessed the potential of this compound to inhibit DNA gyrase or topoisomerase enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuCHE) Inhibition

There are no available reports on the in vitro inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuCHE) by this compound.

Receptor Binding Assays (In Vitro)

No data from in vitro receptor binding assays for this compound has been reported in the peer-reviewed scientific literature.

Interactions with Nucleic Acids (DNA/RNA)

Direct interaction studies between this compound and nucleic acids such as DNA or RNA have not been documented in published research.

Exploration of Molecular Targets in Cellular Processes

Investigations into the molecular targets of this compound in cellular processes are absent from the current body of scientific literature. This includes a lack of studies on its effects on the cellular viability of research cell lines and its potential to induce apoptosis through specific pathways.

Protein–Ligand Interaction Profiling (e.g., utilizing affinity chromatography, SPR)

The investigation of molecular interactions between quinoline (B57606) derivatives and their protein targets is crucial for understanding their mechanism of action and for the development of new therapeutic agents. mdpi.comnih.gov Quinoline-based compounds are known to interact with a wide range of biological targets, and their binding is often governed by specific molecular interactions such as hydrogen bonds and π-π stacking. mdpi.comnih.gov Techniques like affinity chromatography and Surface Plasmon Resonance (SPR) are powerful biophysical methods employed to characterize these interactions in detail. nuvisan.comnih.govnih.gov

Affinity Chromatography

Affinity chromatography is a technique used to separate and purify a specific molecule from a complex mixture, based on a highly specific biological interaction such as that between a protein and a ligand. In the context of quinoline derivatives, this method can be utilized to identify and isolate proteins that bind to a specific quinoline compound. For instance, a quinoline derivative can be immobilized on a solid support within a chromatography column. When a cell lysate or a mixture of proteins is passed through the column, only proteins that have a specific affinity for the quinoline derivative will bind to it, while other proteins will pass through. The bound proteins can then be eluted and identified, providing valuable information about the potential cellular targets of the quinoline compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. nuvisan.comharvard.edu It is a highly sensitive method that allows for the quantitative determination of binding kinetics and affinity. nuvisan.com In a typical SPR experiment, a protein of interest (the ligand) is immobilized on the surface of a sensor chip. A solution containing the compound of interest, such as a quinoline derivative (the analyte), is then flowed over the sensor surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.edunih.gov

This technique provides detailed information on the binding kinetics, including the association rate constant (kₐ), which describes how quickly the compound binds to the protein, and the dissociation rate constant (kₑ), which describes how quickly the compound dissociates from the protein. harvard.edu From these rate constants, the equilibrium dissociation constant (Kₑ) can be calculated, which is a measure of the binding affinity. A lower Kₑ value indicates a higher binding affinity.

While no specific protein-ligand interaction studies for this compound are publicly available, the following table illustrates the type of data that would be generated from an SPR analysis for a hypothetical interaction between a quinoline derivative and a target protein.

CompoundTarget ProteinAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (nM)
Hypothetical Quinoline DerivativeProtein Kinase X1.5 x 10⁵3.0 x 10⁻⁴2.0
Hypothetical Quinoline DerivativeProtein Kinase Y2.2 x 10⁴5.5 x 10⁻³250
Hypothetical Quinoline DerivativeProtein Kinase Z8.9 x 10⁵1.2 x 10⁻³1.35

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the interaction between a small molecule ligand and a protein target. While specific docking studies for 2-Chloro-3-chloromethyl-6-methoxyquinoline are not extensively documented, principles from related quinoline (B57606) derivatives can be applied to hypothesize its potential interactions. For instance, studies on similar 2-chloro-quinoline structures often investigate their potential as anticancer agents by docking them into the binding sites of protein kinases like EGFR and VEGFR-2.

Identification of Binding Pockets and Key Interacting Residues

The identification of binding pockets and key amino acid residues is fundamental to understanding a ligand's biological activity. For quinoline derivatives, interactions are often characterized by a combination of hydrogen bonds and hydrophobic interactions within the protein's binding site. The quinoline ring system can participate in π–π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The chloro- and methoxy- substituents on the quinoline core of this compound would significantly influence its binding. The methoxy (B1213986) group could act as a hydrogen bond acceptor, while the chlorine atoms can form halogen bonds or participate in hydrophobic interactions. The chloromethyl group at the 3-position provides an additional site for potential covalent or non-covalent interactions. Key residues in a target binding pocket would likely include those that can form hydrogen bonds with the quinoline nitrogen or the methoxy oxygen, and hydrophobic residues that can accommodate the chlorinated aromatic structure.

Prediction of Binding Affinities and Modes of Action

The binding affinity, often expressed as an energy value (e.g., kcal/mol), quantifies the strength of the interaction between a ligand and its target. For analogous quinoline compounds, docking studies have predicted binding affinities against various cancer-related protein targets. For example, derivatives of 2H-thiopyrano[2,3-b]quinoline have shown predicted binding affinities ranging from -5.3 to -6.1 Kcal/mol against certain protein targets. It is hypothesized that this compound would exhibit similar or potentially stronger binding affinities depending on the specific topology and residue composition of the target's binding pocket. The mode of action would likely involve the inhibition of enzymatic activity by blocking the active site, thereby disrupting downstream signaling pathways, a common mechanism for quinoline-based kinase inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide a theoretical framework for understanding molecular structure and reactivity.

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can be used to determine the distribution of electron density, molecular orbital shapes, and electrostatic potential. For quinoline derivatives, the fused aromatic ring system results in a delocalized π-electron system. The electronegative chlorine atoms and the nitrogen atom in the quinoline ring create regions of lower electron density (electrophilic), while the methoxy group is electron-donating, increasing electron density on the benzene (B151609) portion of the quinoline ring. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, highlighting regions susceptible to nucleophilic or electrophilic attack. Such analyses performed on related compounds like 2-chloroquinoline-3-carboxaldehyde reveal key insights into their electronic characteristics, which are foundational for understanding their interaction with biological macromolecules.

Reactivity Predictions (e.g., Fukui functions, frontier orbitals)

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Fukui functions are used within DFT to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the analysis would likely indicate that the carbon atoms attached to the chlorine atoms are primary sites for nucleophilic attack due to the electron-withdrawing nature of chlorine. The nitrogen atom in the quinoline ring could also be a site for interaction with electrophiles or for hydrogen bonding. These theoretical reactivity indices are crucial for predicting how the molecule might interact with biological targets or undergo metabolic transformation.

Parameter Description Predicted Significance for this compound
HOMO Highest Occupied Molecular Orbital; relates to electron-donating ability.The energy and localization of the HOMO would indicate the most probable sites for oxidation or electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.The energy and localization of the LUMO would indicate the most probable sites for reduction or nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.A smaller gap would suggest higher chemical reactivity and lower kinetic stability.
Fukui Functions Describes the change in electron density at a given point when the number of electrons changes.Would identify specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational changes of a ligand-protein complex, the stability of binding, and the role of solvent molecules.

Conformational Analysis and Flexibility Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of a molecule, which is its ability to adopt different conformations, plays a crucial role in its interaction with biological targets.

The conformational landscape of this compound is primarily determined by the rotation around the single bond connecting the chloromethyl group to the quinoline ring. The quinoline core itself is a rigid, planar structure. The methoxy group at the 6-position will also have some rotational freedom. The preferred conformations will be those that minimize steric hindrance and electronic repulsion between the substituents. In similar substituted piperazines, for instance, axial conformations have been found to be preferred in some cases, a preference that can be influenced by intramolecular hydrogen bonding nih.gov. Molecular modeling studies of other quinoline derivatives have also highlighted the importance of specific conformations for biological activity nih.gov.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations on various quinoline derivatives have been used to explore their conformational stability and flexibility when interacting with biological targets tandfonline.comnih.govtandfonline.comtandfonline.comresearchgate.net. These simulations can reveal how the molecule adapts its shape to fit into a binding pocket and the energetic costs associated with these conformational changes. For this compound, MD simulations could elucidate the dynamic behavior of the chloromethyl and methoxy groups and identify the most stable and frequently adopted conformations in different environments.

Table 1: Representative Torsion Angles and Energy Barriers for a Substituted Quinoline Derivative (Illustrative Example)

Rotatable BondDihedral Angle (degrees)Relative Energy (kcal/mol)
C2-C3-C(H2)-Cl05.2
602.1
1203.5
1800.0
C5-C6-O-C(H3)04.8
901.5
1800.0

Note: This table is an illustrative example based on general principles of conformational analysis for similar organic molecules and does not represent empirically determined data for this compound.

Stability of Ligand-Target Complexes

The therapeutic effect of a drug molecule is often initiated by its binding to a specific biological target, such as a protein or enzyme. The stability of this ligand-target complex is a critical determinant of the drug's potency and duration of action. Computational methods are widely used to predict and analyze the stability of these complexes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex tandfonline.comnih.govtandfonline.com. Docking studies on numerous quinoline derivatives have shown that the quinoline scaffold can form various types of interactions with protein targets, including:

Hydrogen Bonds: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Substituents with hydrogen bond donor or acceptor capabilities, such as the methoxy group in this compound, can also participate in hydrogen bonding.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket of a protein nih.gov.

Hydrophobic Interactions: The nonpolar regions of the quinoline ring and its substituents can form favorable hydrophobic interactions with nonpolar residues in the protein.

Halogen Bonds: The chlorine atoms in this compound may participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity.

Table 2: Common Intermolecular Interactions Observed in Quinoline Derivative-Protein Complexes (Examples)

Interaction TypeInteracting Groups on Quinoline DerivativeInteracting Amino Acid Residues (Examples)
Hydrogen BondQuinoline Nitrogen, Methoxy OxygenSerine, Threonine, Asparagine, Glutamine
π-π StackingQuinoline RingPhenylalanine, Tyrosine, Tryptophan
HydrophobicQuinoline Ring, Chloromethyl GroupLeucine, Isoleucine, Valine, Alanine
Halogen BondChlorine AtomsElectron-rich atoms (e.g., Oxygen, Nitrogen)

Note: This table provides examples of potential interactions based on studies of various quinoline derivatives and does not represent specific experimental data for this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity or Chemical Properties

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities is compiled. For each molecule, a set of numerical descriptors is calculated that quantify various aspects of its chemical structure. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, topological polar surface area).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., steric parameters, molecular shape indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity researchgate.netbiointerfaceresearch.com. The predictive power of the resulting QSAR model is then validated using both internal and external validation techniques to ensure its robustness and reliability nih.govmdpi.com.

Numerous QSAR studies have been conducted on quinoline derivatives to develop predictive models for a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects researchgate.netnih.govresearchgate.netnih.govbiointerfaceresearch.comnih.gov. These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. For this compound, a QSAR model developed for a relevant biological activity could predict its potency based on its calculated descriptors.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
TopologicalTopological Polar Surface Area (TPSA)The surface area of polar atoms in a molecule; related to drug absorption and transport.
GeometricMolecular Volume (V)The volume occupied by the molecule in 3D space.
ElectronicDipole Moment (µ)A measure of the separation of positive and negative charges in a molecule.
HydrophobicLogPThe logarithm of the partition coefficient between octanol and water; a measure of lipophilicity.

Note: This table lists common descriptors used in QSAR modeling and is not exhaustive.

Pharmacophore Modeling

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a particular biological response. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups, arranged in a specific 3D geometry.

Pharmacophore models can be developed using two main approaches:

Ligand-based pharmacophore modeling: This approach is used when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity nih.govfiveable.me.

Structure-based pharmacophore modeling: When the 3D structure of the target is available, this method involves identifying the key interaction points between the ligand and the binding site of the target fiveable.mefrontiersin.org.

Pharmacophore models for various quinoline and quinazoline derivatives have been developed to understand their structure-activity relationships and to guide the discovery of new active compounds nih.govresearchgate.netfrontiersin.org. A pharmacophore model for a target of interest for this compound would define the crucial features and their spatial arrangement required for binding. This model could then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired biological activity.

Table 4: Common Pharmacophoric Features and Their Potential Contribution from this compound

Pharmacophoric FeaturePotential Origin in this compound
Aromatic RingQuinoline ring system
Hydrogen Bond AcceptorQuinoline nitrogen, Methoxy oxygen, Chlorine atoms
Hydrophobic CenterQuinoline ring, Chloromethyl group

Note: This table illustrates how the structural features of the compound could contribute to a pharmacophore model.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Structural Elucidation

For 2-Chloro-3-chloromethyl-6-methoxyquinoline, the ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons on the quinoline (B57606) ring system, the chloromethyl group, and the methoxy (B1213986) group. The aromatic region would likely display a complex pattern of doublets and doublets of doublets, characteristic of a substituted quinoline ring. The chemical shifts would be influenced by the electronic effects of the chloro and methoxy substituents. The chloromethyl protons would likely appear as a singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom. The methoxy protons would also present as a singlet in a region typical for -OCH₃ groups.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinoline core would provide insight into the electronic environment of the heterocyclic and benzene (B151609) rings. The carbons bonded to chlorine (at C2 and in the chloromethyl group) would be significantly deshielded.

Predicted ¹H and ¹³C NMR Data (Illustrative) This table is a hypothetical representation based on known chemical shift ranges for similar structures and is not based on experimental data for the target compound.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | H-4 | Singlet, ~8.2-8.5 | C-2 | ~150-153 | | H-5 | Doublet, ~7.8-8.0 | C-3 | ~135-138 | | H-7 | Doublet of doublets, ~7.4-7.6 | C-4 | ~138-141 | | H-8 | Doublet, ~7.9-8.1 | C-4a | ~128-131 | | -CH₂Cl | Singlet, ~4.8-5.1 | C-5 | ~125-128 | | -OCH₃ | Singlet, ~3.9-4.1 | C-6 | ~158-161 | | | | C-7 | ~105-108 | | | | C-8 | ~130-133 | | | | C-8a | ~145-148 | | | | -CH₂Cl | ~45-48 | | | | -OCH₃ | ~55-58 |

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the quinoline ring, it would establish the connectivity between adjacent protons, such as H-7 and H-8, and H-5. This is crucial for differentiating between the various aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively link each proton signal (e.g., H-4, H-5, H-7, H-8) to its corresponding carbon atom (C-4, C-5, C-7, C-8), and similarly for the -CH₂Cl and -OCH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for piecing together the molecular structure. For instance, correlations would be expected from the chloromethyl protons to C-3 and C-4, and from the methoxy protons to C-6, confirming the positions of these substituents on the quinoline core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the precise mass of the molecular ion of this compound (C₁₁H₉Cl₂NO). This exact mass measurement allows for the unambiguous determination of its elemental composition, confirming the molecular formula. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) would result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a reproducible manner. The analysis of these fragments helps to confirm the structure. Common fragmentation pathways for this molecule would likely include:

Loss of a chlorine radical (·Cl): Cleavage of one of the C-Cl bonds.

Loss of the chloromethyl radical (·CH₂Cl): A significant fragmentation leading to a stable quinoline cation.

Loss of a methyl radical (·CH₃) from the methoxy group.

Subsequent loss of neutral molecules like HCl or CO.

The resulting fragmentation pattern would serve as a "fingerprint" for the molecule, supporting the structure elucidated by NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Expected IR Absorption Bands This table is a hypothetical representation based on known vibrational frequencies for similar functional groups and is not based on experimental data for the target compound.

Wave Number (cm⁻¹) Vibration Type Functional Group
~3050-3100 C-H stretch Aromatic (Quinoline ring)
~2850-3000 C-H stretch Aliphatic (-CH₂Cl, -OCH₃)
~1600, ~1500, ~1470 C=C and C=N stretch Aromatic ring (Quinoline)
~1250 C-O stretch Aryl ether (-OCH₃)
~1030 C-O stretch Aryl ether (-OCH₃)
~800-850 C-H bend (out-of-plane) Substituted aromatic ring
~750 C-Cl stretch Alkyl halide (-CH₂Cl)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide unambiguous proof of its molecular structure, including the precise connectivity of atoms and their spatial orientation. While specific crystallographic data for the title compound is not prevalent in the reviewed literature, extensive studies on closely related analogues provide a strong basis for understanding its solid-state characteristics.

Confirmation of Molecular Connectivity and Stereochemistry

Single-crystal X-ray diffraction analysis would confirm the quinoline core structure, substituted with a chloro group at the 2-position, a chloromethyl group at the 3-position, and a methoxy group at the 6-position. This technique precisely measures bond lengths, bond angles, and torsion angles, creating a definitive model of the molecule's constitution and configuration. For complex molecules, it is the gold standard for verifying stereochemistry, although for an achiral molecule like this compound, it serves to confirm the planar and substituent geometries.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within a crystal lattice is dictated by a variety of non-covalent intermolecular forces. Analysis of these interactions is crucial for understanding the physical properties of the solid material.

Studies on analogous 2-chloroquinoline (B121035) derivatives demonstrate the significant role of several types of interactions:

π-π Stacking: The planar aromatic quinoline rings are prone to stacking interactions. In the crystal structure of a very close analogue, 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, significant π–π stacking interactions are observed, with centroid–centroid distances between adjacent quinoline rings measured at approximately 3.758 Å and 3.792 Å. nih.gov These interactions lead to the formation of π-stacked chains running through the crystal lattice. nih.gov

Hydrogen Bonding: While the target molecule lacks classical hydrogen bond donors (like O-H or N-H), related compounds such as 2-Chloro-3-hydroxymethyl-6-methoxyquinoline exhibit strong intermolecular O—H···N hydrogen bonds that link adjacent molecules into chains. nih.gov This highlights that minor structural modifications can significantly alter the primary intermolecular forces at play.

Table 1: Intermolecular Interaction Data from Analogous Quinoline Compounds
CompoundInteraction TypeMeasured Distance/ParameterReference
2-chloro-3-(dimethoxymethyl)-6-methoxyquinolineπ–π Stacking (Centroid-Centroid)3.7579 (15) Å and 3.7923 (15) Å nih.gov
2-chloro-3-(chloromethyl)-8-methylquinolineCl···Cl InteractionType II Geometry Observed researchgate.net
2-chloro-3-(chloromethyl)-8-methylquinolineC–H···Cl Hydrogen BondForms 'sinusoidal' molecular chain researchgate.net
2-Chloro-3-hydroxymethyl-6-methoxyquinolineO—H···N Hydrogen BondForms chains along the a-axis nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for separating and purifying compounds from reaction mixtures.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. libretexts.orgchemistryhall.comkhanacademy.org It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture). khanacademy.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate eluent, one can visualize the consumption of starting materials and the formation of the product. The product, this compound, would have a distinct retention factor (Rf) from its precursors due to differences in polarity, allowing for a clear assessment of the reaction's completion. chemistryhall.com

Column Chromatography for Purification

Following the completion of a synthesis, column chromatography is the standard technique for purifying the desired product on a preparative scale. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a mobile phase is passed through to elute the components at different rates. For quinoline derivatives, this method is well-established. The purification of structurally similar compounds has been successfully achieved using silica gel columns with solvent systems tailored to the polarity of the target molecule. nih.govnih.govnih.gov

Table 2: Column Chromatography Conditions for Related Quinoline Compounds
CompoundStationary PhaseMobile Phase (Eluent)Reference
2-chloro-3-(dimethoxymethyl)-6-methoxyquinolineSilica GelHexane / Ethyl Acetate (19:1, v/v) nih.gov
2-Chloro-3-hydroxymethyl-6-methoxyquinolineSilica GelEthyl Acetate / Petroleum Ether nih.gov
(2-Chloro-6-methylquinolin-3-yl)methanolSilica GelEthyl Acetate / Petroleum Ether nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

For a rigorous, quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. It functions on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column with smaller particle size, leading to much higher resolution and sensitivity. A specific HPLC method would be developed for this compound, likely involving a reverse-phase column (e.g., C18) with a mobile phase such as a gradient of acetonitrile and water. This would allow for the detection and quantification of even trace impurities, providing a precise purity value for a given sample.

Exploratory Research Applications and Future Directions

Role as a Chemical Probe in Biological Systems (In Vitro)

While direct studies on 2-Chloro-3-chloromethyl-6-methoxyquinoline as a chemical probe are not extensively documented, its structural analogs, particularly 2-chloroquinoline-3-carbaldehydes, are utilized in the creation of fluorescent probes for biological imaging. chemimpex.com These related compounds serve as platforms for designing sensors that can detect specific ions or molecules within cellular systems. For instance, novel probes based on rhodamine B and 2-mercaptoquinoline-3-carbaldehydes (synthetically related to the chloro-quinoline family) have been developed for the dual detection of nickel and hypochlorite ions, demonstrating a distinct colorimetric and fluorescent response. nih.gov The reactivity of the side chain at the 3-position is crucial; the chloromethyl group in this compound offers a reactive site for conjugation with fluorophores or other reporter molecules, suggesting its potential to be developed into specific chemical probes for visualizing cellular processes in real-time. chemimpex.com

Development as a Lead Compound for Further Optimization in Drug Discovery Pipelines

The quinoline (B57606) nucleus is considered a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with activities ranging from anticancer to antimalarial. nih.govresearchgate.netresearchgate.netnih.gov Compounds like this compound are valuable starting points, or lead compounds, for the synthesis of new therapeutic agents. nih.govhilarispublisher.com The chloro and methoxy (B1213986) groups can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties. youtube.com

The 2-chloro group at one position and a reactive group at the 3-position make these molecules key intermediates for generating a large number of structurally diverse derivatives. nih.gov For example, the related compound 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) is a precursor for synthesizing pyrazolo[3,4-b]quinolines, a class of compounds investigated for antiviral and antimalarial activities. nih.gov Optimization strategies often involve modifying the substituents on the quinoline ring to enhance potency and selectivity. hilarispublisher.comnih.govusf.edu Structure-activity relationship (SAR) studies on quinoline derivatives have shown that small changes, such as the introduction of a methoxy group, can significantly impact biological preference and activity. nih.gov Therefore, this compound serves as a robust foundation for creating libraries of novel compounds to be screened against various diseases. nih.gov

Table 1: Role of Quinoline Derivatives in Drug Discovery
Quinoline Derivative ClassTherapeutic AreaSignificance in Drug DiscoveryReference
Pyrazolo[3,4-b]quinolinesAntiviral, AntimalarialSynthesized from 2-chloro-6-methoxyquinoline-3-carbaldehyde, demonstrating the utility of this scaffold. nih.gov
N-aryl 1,2,3,4-tetrahydroquinolinesAnticancerOptimization of the quinoline core led to potent tubulin polymerization inhibitors. nih.gov
General Quinoline AnalogsAnticancer, Antimicrobial, Anti-inflammatoryThe quinoline scaffold is a versatile starting point for generating diverse derivatives with a broad spectrum of activities. nih.gov

Application in Materials Science Research (e.g., specialized polymers, coatings)

The application of quinoline derivatives extends beyond medicine into materials science. nih.gov The rigid, planar structure and electron-rich nature of the quinoline ring system make it a suitable component for creating specialized polymers and coatings with unique optical or electronic properties. While specific research on this compound in this area is nascent, its precursor, 2-chloro-3-formyl-6-methoxyquinoline, is noted as a valuable building block in organic synthesis for creating complex molecules relevant to materials science. chemimpex.com The reactive chloromethyl group provides a handle for polymerization reactions or for grafting the quinoline moiety onto surfaces to create functional coatings. The inherent fluorescence of some quinoline compounds also suggests potential applications in organic light-emitting diodes (OLEDs) or as components in sensory materials.

Catalyst Design and Ligand Development Using the Quinoline Scaffold

The quinoline scaffold is widely used in the design of ligands for transition metal catalysis. The nitrogen atom in the pyridine (B92270) ring of quinoline can coordinate to metal centers, and substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting catalyst. This allows for the development of catalysts with high efficiency and selectivity for specific chemical transformations. While this compound itself is not primarily cited as a ligand, its structure provides a blueprint for designing new ligands. The chloro and methoxy groups can influence the electron density at the nitrogen atom, thereby modulating the binding affinity and catalytic activity of a metal complex.

Future Research Avenues for Expanding Quinoline Diversity

The continued importance of quinolines in various scientific fields drives ongoing research to expand their structural diversity and uncover new applications. nih.govresearchgate.net

The synthesis of functionalized quinolines like this compound is an active area of research. A primary method for producing the 2-chloro-3-formylquinoline core is the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to cyclize substituted acetanilides. nih.govchemijournal.com The resulting 2-chloro-3-formylquinoline is a versatile intermediate that can be further modified; for instance, the formyl group can be reduced to a hydroxymethyl group (-CH2OH) or converted to the chloromethyl group (-CH2Cl). nih.gov

Recent advancements focus on developing more efficient and environmentally friendly synthetic routes. mdpi.com This includes the use of multicomponent reactions (MCRs), which allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials. nih.gov Researchers are also exploring alternative reagents to the classical Vilsmeier-Haack system, such as methane sulfonyl chloride-DMF, to achieve high yields under milder conditions. heteroletters.org

Table 2: Synthetic Approaches for Quinoline Derivatives
Synthetic MethodDescriptionKey FeaturesReference
Vilsmeier-Haack ReactionCyclization of substituted acetanilides using a formylating agent (e.g., POCl3/DMF).A classical and widely used method for creating 2-chloro-3-formylquinolines. nih.govchemijournal.com
Multicomponent Reactions (MCRs)Convergent synthesis where multiple starting materials react in a single step to form the quinoline core.High atom economy and allows for rapid generation of structural diversity. nih.gov
Modified Vilsmeier-Haack ReagentsUse of alternative activating agents like methane sulfonyl chloride (MsCl) with DMF.Can offer milder reaction conditions and high yields. heteroletters.org
Oxidative AnnulationStrategies involving C-H bond activation and cyclization.Innovative methods leveraging modern catalysis. mdpi.com

The broad biological profile of the quinoline family suggests that derivatives like this compound could possess unexplored activities. researchgate.net Research is continuously uncovering new potential for quinoline-based compounds, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net Future studies will likely involve screening this compound and its derivatives against a wider range of biological targets. Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, can predict the potential interactions of these molecules with specific proteins or enzymes, guiding experimental efforts to identify new therapeutic uses. mdpi.com The continuous innovation in synthetic methods allows for the creation of novel quinoline derivatives tailored to probe specific biological pathways, holding promise for the discovery of compounds with new molecular-level activities. nih.gov

Advanced Computational Modeling for De Novo Design of this compound

Extensive research into the application of advanced computational modeling for the de novo design of molecules based on the specific scaffold of this compound has not been reported in publicly available scientific literature. While computational methods are widely used for the design and optimization of novel therapeutic agents based on various molecular frameworks, specific studies detailing these approaches for this compound are not presently available.

The field of computational chemistry offers a powerful toolkit for de novo drug design, a process that involves the creation of novel molecular structures with desired pharmacological properties from scratch. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are instrumental in this process. For the broader class of quinoline derivatives, these techniques have been successfully applied to design and identify new compounds with potential therapeutic applications, including anticancer and antimicrobial agents. biointerfaceresearch.commdpi.comsciforum.netnih.gov

For instance, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the three-dimensional structure of molecules with their biological activity. biointerfaceresearch.commdpi.com Such models can guide the design of new derivatives by identifying regions of the molecular scaffold where modifications are likely to enhance activity. mdpi.com Molecular docking studies are also frequently employed to predict the binding interactions of novel compounds with specific biological targets, providing insights into their potential mechanism of action. biointerfaceresearch.comnih.govjptcp.comnih.gov

While these computational strategies are well-established for the exploration of quinoline-based compounds, the specific application of these advanced de novo design and modeling techniques to generate novel molecules from the this compound template has not been documented. Therefore, no detailed research findings or data tables specific to this compound can be provided at this time. Further research would be necessary to explore the potential of this specific chemical entity as a scaffold for de novo drug design.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-chloromethyl-6-methoxyquinoline?

The compound is typically synthesized via the Vilsmeier–Haack reaction, which involves formylation of chlorinated quinoline precursors. Key steps include cyclization of substituted anilines with chloroacetyl chloride or analogous reagents under controlled conditions. For example, acylation followed by heterocyclization using triethylamine as a base can yield the quinoline core . Alternative routes involve chloromethylation of pre-functionalized 6-methoxyquinoline derivatives, optimized for regioselectivity .

Q. How is the molecular structure characterized using X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. The quinoline ring system is planar (r.m.s. deviation ~0.0095 Å), with substituents like the chloromethyl group exhibiting minor deviations from planarity (e.g., C–C–C–O torsion angles = 2.4° and 175.9°) . Refinement software like SHELXL (via SHELXTL) is used to analyze bond lengths, angles, and thermal displacement parameters, achieving R-factors <0.05 .

Q. What spectroscopic methods confirm substitution patterns?

  • NMR : 1^1H and 13^13C NMR identify methoxy (-OCH3_3), chloro (-Cl), and chloromethyl (-CH2_2Cl) groups via characteristic shifts (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
  • IR : Stretching vibrations for C-Cl (~550–750 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) .

Q. What are common impurities encountered during synthesis?

By-products include:

  • Incomplete substitution : Residual 6-methoxyquinoline derivatives lacking chloromethyl groups.
  • Oxidation products : Formation of quinoline N-oxides under harsh conditions.
  • Isomeric mixtures : Regiochemical ambiguities during chloromethylation. Purity is assessed via HPLC or GC-MS .

Q. What are the key reactivity sites for further functionalization?

The chloromethyl (-CH2_2Cl) group is highly reactive, enabling nucleophilic substitution (e.g., with amines or thiols). The 2-chloro position is less reactive but can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How to address conflicting crystallographic data when determining quinoline ring planarity?

Discrepancies in planarity may arise from torsional strain or crystal packing effects. Use SHELXL refinement with restraints on bond lengths and angles to minimize overfitting. For ambiguous cases, simulate intensity data (e.g., via SHELXE ) to validate structural models .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Continuous flow reactors : Improve heat/mass transfer for chloromethylation steps, reducing side reactions.
  • DoE (Design of Experiments) : Optimize temperature, solvent polarity, and stoichiometry. For example, dichloromethane at 0–5°C minimizes decomposition .

Q. How to approach experimental phasing of derivatives with multiple substituents?

Use SHELXC/D/E pipelines for robust phasing:

  • SHELXD : Identifies heavy-atom positions (e.g., Cl atoms) via dual-space recycling.
  • SHELXE : Extends phases iteratively, even for low-resolution (<2.0 Å) data .

Q. How to analyze non-planar conformations in derivatives using computational methods?

Combine crystallographic data with DFT calculations (e.g., Gaussian 16):

  • Optimize geometry at the B3LYP/6-31G(d) level.
  • Compare computed torsion angles (e.g., chloromethyl group) with experimental values to assess steric/electronic effects .

Q. How to validate the accuracy of R-factor values in structural refinement?

Cross-validate with R-free (5–10% of reflections excluded from refinement). For structures with R < 0.04 and R-free < 0.06, use Flack parameter analysis to confirm absolute configuration, avoiding false chirality-polarity assignments in near-centrosymmetric cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-chloromethyl-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-chloromethyl-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.